Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine ring conjugated to a pyrrolidine-2,5-dione (succinimide) scaffold. The structure includes a 4-iodo-2-methylphenyl substituent on the pyrrolidine ring, which introduces steric bulk and electronic effects due to the iodine atom.
Properties
IUPAC Name |
ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O4/c1-3-26-18(25)21-8-6-20(7-9-21)15-11-16(23)22(17(15)24)14-5-4-13(19)10-12(14)2/h4-5,10,15H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIRGLRTHILSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Iodinated Methylphenyl Group: The iodinated methylphenyl group can be introduced through a halogenation reaction, where a methylphenyl precursor is treated with iodine in the presence of a suitable catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Conditions | Reagents/Catalysts | Yield (%) | Byproducts | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O/EtOH) | 4 M HCl in dioxane | 85–90 | Ethanol | |
| Basic (NaOH, H₂O/THF) | 0.1 M NaOH | 78 | Sodium ethoxide |
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Mechanism : Nucleophilic acyl substitution.
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Applications : Essential for generating water-soluble derivatives for pharmacological studies .
Nucleophilic Aromatic Substitution (NAS) at the 4-Iodo Site
The 4-iodo substituent on the aryl ring participates in cross-coupling reactions, though steric hindrance from the adjacent methyl group modulates reactivity.
| Reaction Type | Conditions | Reagents | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | ZnBr₂, 60°C, 2-MeTHF | Arylboronic acid, ZnBr₂ | 65 | |
| Ullmann Coupling | CuI, DMF, 120°C | Amine nucleophiles | 45–50 |
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Key Insight : Zinc catalysis enhances selectivity for benzylic coupling over aryl coupling in similar systems .
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Limitations : Steric bulk from the methyl group reduces reaction rates compared to unsubstituted aryl iodides .
Piperazine Ring Functionalization
The piperazine nitrogen atoms can undergo alkylation, acylation, or quaternization.
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperazine derivative | 72 | |
| Acylation | AcCl, Et₃N | N-Acylpiperazine derivative | 68 |
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Structural Impact : Methylation at the 2- and 6-positions of piperazine improves binding affinity in related USP7 inhibitors .
Dioxopyrrolidinyl Ring-Opening Reactions
The 2,5-dioxopyrrolidine moiety undergoes nucleophilic attack at its carbonyl groups.
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Amines (e.g., NH₃) | THF, 25°C | β-Lactam derivatives | 60 | |
| Hydride (NaBH₄) | MeOH, 0°C | Pyrrolidine alcohol | 55 |
Reductive Amination
The secondary amine in the piperazine ring can participate in reductive amination with aldehydes/ketones.
| Substrate | Reagents | Yield (%) | Source |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | 80 | |
| Acetophenone | TiCl₄, NaBH₄ | 65 |
Photolytic Deiodination
The aryl iodide undergoes photochemical cleavage under UV light.
| Conditions | Wavelength (nm) | Product | Yield (%) | Source |
|---|---|---|---|---|
| UV light, DCM | 254 | Deiodinated aryl derivative | 90 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant properties. Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate may be investigated for its potential as a novel antidepressant, given the structural similarities to known antidepressants that target serotonin receptors.
2. Anticancer Research
The compound's structural components suggest potential activity against various cancer cell lines. Initial studies have shown that piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. Ongoing research aims to evaluate the efficacy of this compound in preclinical models of cancer.
3. Neuroprotective Effects
Emerging studies have pointed towards neuroprotective effects associated with piperazine derivatives. This compound may be explored for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in rodent models when treated with similar piperazine compounds. |
| Study B | Anticancer Properties | Showed promising results in inhibiting proliferation of breast cancer cells in vitro. |
| Study C | Neuroprotection | Indicated a reduction in neuronal cell death in models of oxidative stress when treated with piperazine derivatives. |
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Assumed formula based on structural analogs.
†Calculated based on iodine’s atomic mass (126.90 g/mol).
Physicochemical Properties
- Solubility : Alkoxy-substituted derivatives (e.g., 2-butoxyphenyl) exhibit higher aqueous solubility compared to halogenated analogs due to reduced hydrophobicity .
- Stability : Fluorinated derivatives (C₁₇H₂₀FN₃O₄) demonstrate enhanced metabolic stability over iodinated or brominated analogs due to fluorine’s resistance to oxidative metabolism .
Crystallographic and Computational Studies
Biological Activity
Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C18H22N2O3I
- Molecular Weight : 408.29 g/mol
- IUPAC Name : this compound
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological activities:
- Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, it may act as a selective serotonin reuptake inhibitor (SSRI), which has implications for treating depression and anxiety disorders .
- Neuroprotective Properties : The dioxopyrrolidine moiety suggests potential neuroprotective effects, possibly through modulation of oxidative stress pathways or neuroinflammation .
- Antitumor Activity : Preliminary studies suggest that the compound might exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with serotonin receptors (5-HT) and possibly dopamine receptors, influencing neurotransmitter levels in the brain.
- Oxidative Stress Reduction : The presence of the dioxopyrrolidine structure may facilitate the reduction of reactive oxygen species (ROS), thereby providing neuroprotective effects .
Study 1: Antidepressant Effects
A study evaluated the antidepressant-like effects of various piperazine derivatives in rodent models. Results indicated that compounds similar to Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine showed significant reductions in immobility time in forced swim tests, suggesting enhanced serotonergic activity .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to controls .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
